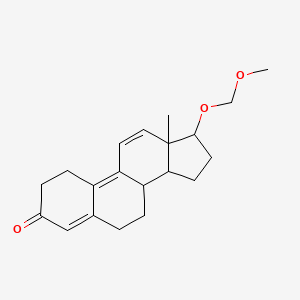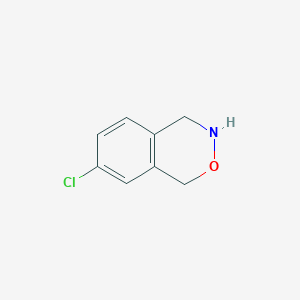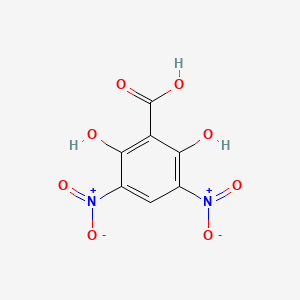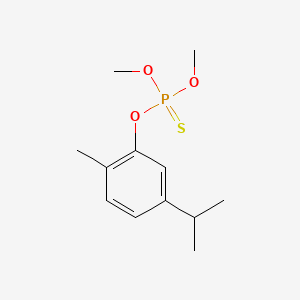
17-Methoxymethyl trienolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of nandrolone (19-nortestosterone) and is known for its high potency and strong binding affinity to androgen receptors . This compound has been widely used in scientific research, particularly in androgen receptor ligand binding assays and as a photoaffinity label for the androgen receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methoxymethyl trienolone involves multiple steps, starting from nandroloneThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and potency. The use of advanced technologies and equipment helps in optimizing the yield and minimizing impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 17-Methoxymethyl trienolone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the double bonds in the trienolone structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents and strong nucleophiles.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
17-Methoxymethyl trienolone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in androgen receptor binding studies.
Biology: Helps in understanding the role of androgen receptors in various biological processes.
Medicine: Investigated for its potential in treating conditions like muscle wasting and certain types of cancer.
Industry: Utilized in the development of new anabolic-androgenic steroids and related compounds.
Mécanisme D'action
17-Methoxymethyl trienolone exerts its effects by binding to androgen receptors with high affinity. This binding activates the receptor, leading to a cascade of molecular events that result in increased protein synthesis and muscle growth. The compound also interacts with other receptors, such as the progesterone receptor and glucocorticoid receptor, contributing to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Trenbolone: Another potent anabolic-androgenic steroid with a similar structure but without the 17α-methyl group.
Nandrolone: The parent compound of 17-Methoxymethyl trienolone, with a simpler structure and lower potency.
Methandrostenolone: A synthetic derivative of testosterone with anabolic properties.
Uniqueness: this compound is unique due to its exceptionally high binding affinity to androgen receptors and its potent anabolic effects. Its structural modifications, such as the 17α-methyl group, enhance its stability and bioavailability compared to other similar compounds .
Propriétés
Numéro CAS |
15384-90-4 |
|---|---|
Formule moléculaire |
C20H26O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
17-(methoxymethoxy)-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O3/c1-20-10-9-16-15-6-4-14(21)11-13(15)3-5-17(16)18(20)7-8-19(20)23-12-22-2/h9-11,17-19H,3-8,12H2,1-2H3 |
Clé InChI |
PEIDRQFNXDVMTA-UHFFFAOYSA-N |
SMILES canonique |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)


![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)









